

LP-533401: A Peripherally Restricted Tryptophan Hydroxylase 1 Inhibitor

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Compound of Interest

Compound Name: LP-533401

Cat. No.: B15614311

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Abstract

LP-533401 is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. By specifically targeting TPH1 in the gastrointestinal tract and other peripheral tissues, **LP-533401** offers a promising therapeutic strategy for a variety of conditions associated with elevated peripheral serotonin, including carcinoid syndrome, irritable bowel syndrome (IBS), and osteoporosis, while avoiding the central nervous system effects associated with non-selective TPH inhibitors. [1][2][3] This technical guide provides a comprehensive overview of the preclinical data on **LP-533401**, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[4] While central serotonin is crucial for regulating mood, appetite, and sleep, peripheral serotonin, which accounts for over 90% of the body's total serotonin, is primarily synthesized in the enterochromaffin cells of the gastrointestinal tract and plays a key role in gut motility, vasoconstriction, and inflammation.[5] The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).

[5][6] Two isoforms of TPH exist: TPH2, which is predominantly expressed in the brain, and TPH1, which is responsible for serotonin synthesis in peripheral tissues.[4][5]

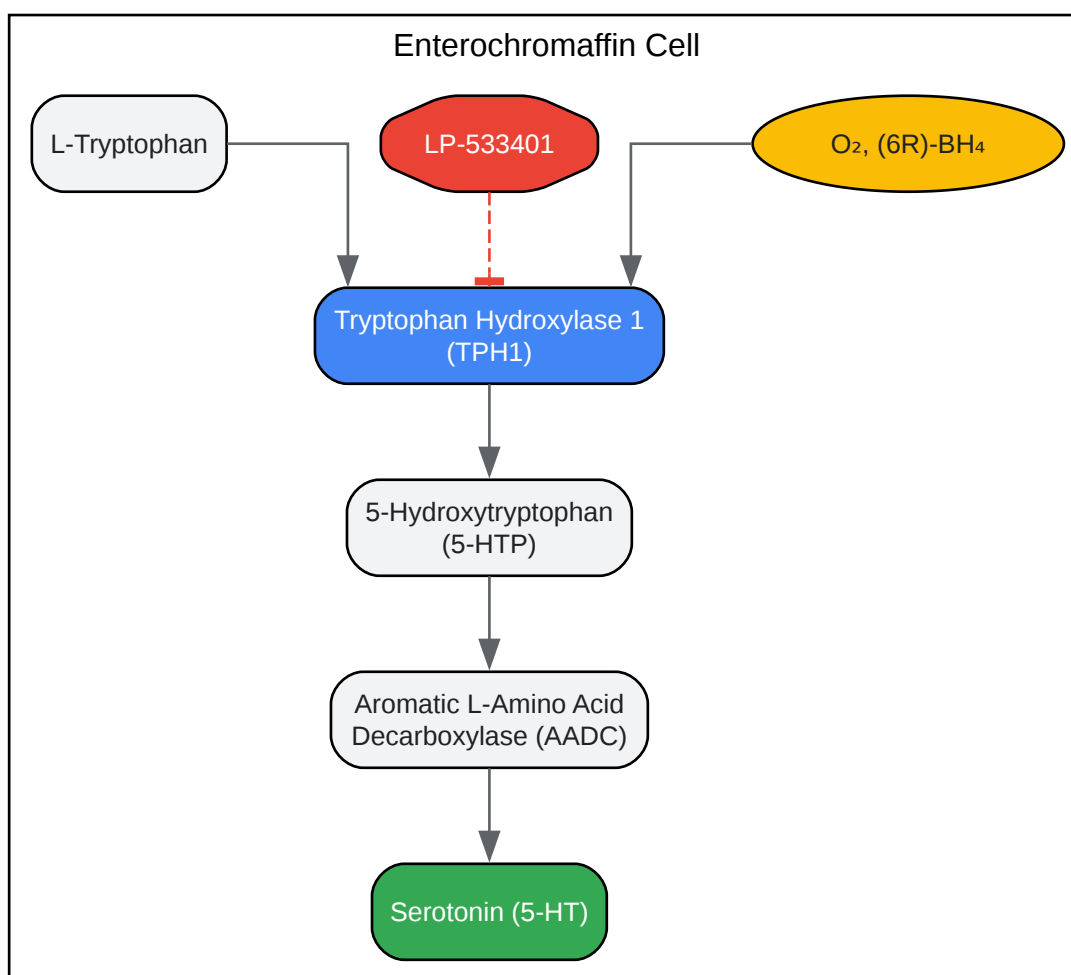
Dysregulation of peripheral serotonin has been implicated in the pathophysiology of several diseases.[7] Consequently, the selective inhibition of TPH1 presents an attractive therapeutic approach to reduce peripheral serotonin levels without affecting central serotonergic neurotransmission. **LP-533401** has emerged as a key investigational compound in this class, demonstrating potent and selective inhibition of TPH1.[1][8]

Mechanism of Action

LP-533401 is a competitive inhibitor with respect to the substrate L-tryptophan and an uncompetitive inhibitor with respect to the cofactor tetrahydrobiopterin (BH₄).^[5] This dualistic inhibitory mechanism contributes to its potency and specificity for TPH1.

TPH1 Signaling Pathway

The synthesis of peripheral serotonin begins with the uptake of the essential amino acid L-tryptophan into enterochromaffin cells. TPH1, in the presence of its cofactor BH₄ and molecular oxygen, hydroxylates L-tryptophan to form 5-HTP.^[5] Aromatic L-amino acid decarboxylase then rapidly converts 5-HTP to serotonin. **LP-533401** directly inhibits the initial, rate-limiting step catalyzed by TPH1, thereby reducing the overall production of peripheral serotonin.

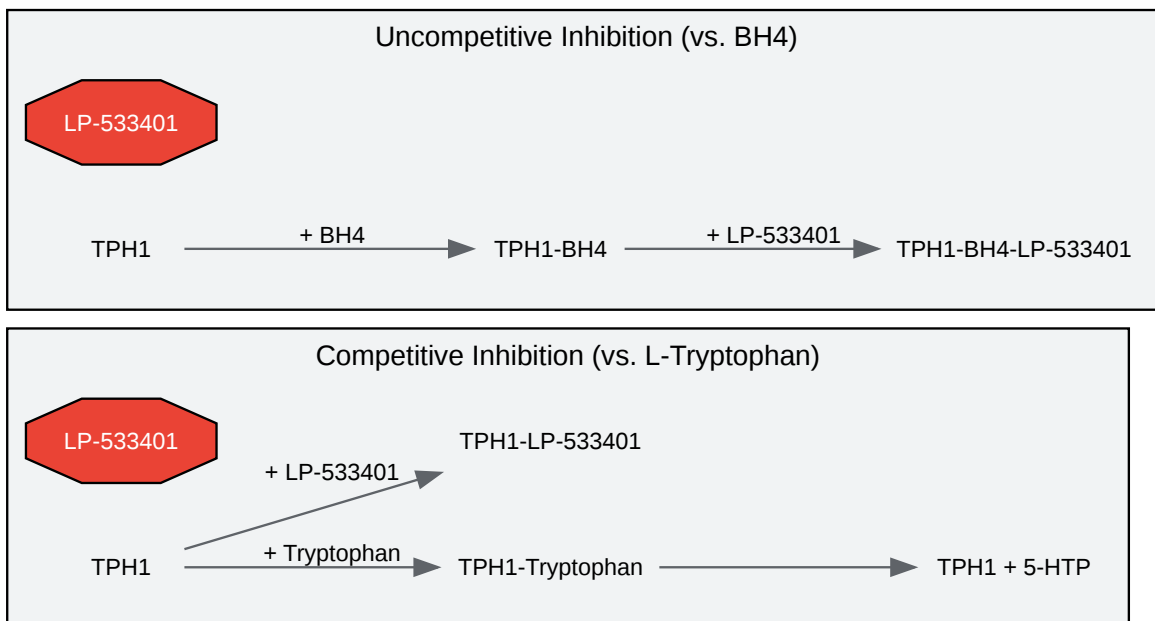


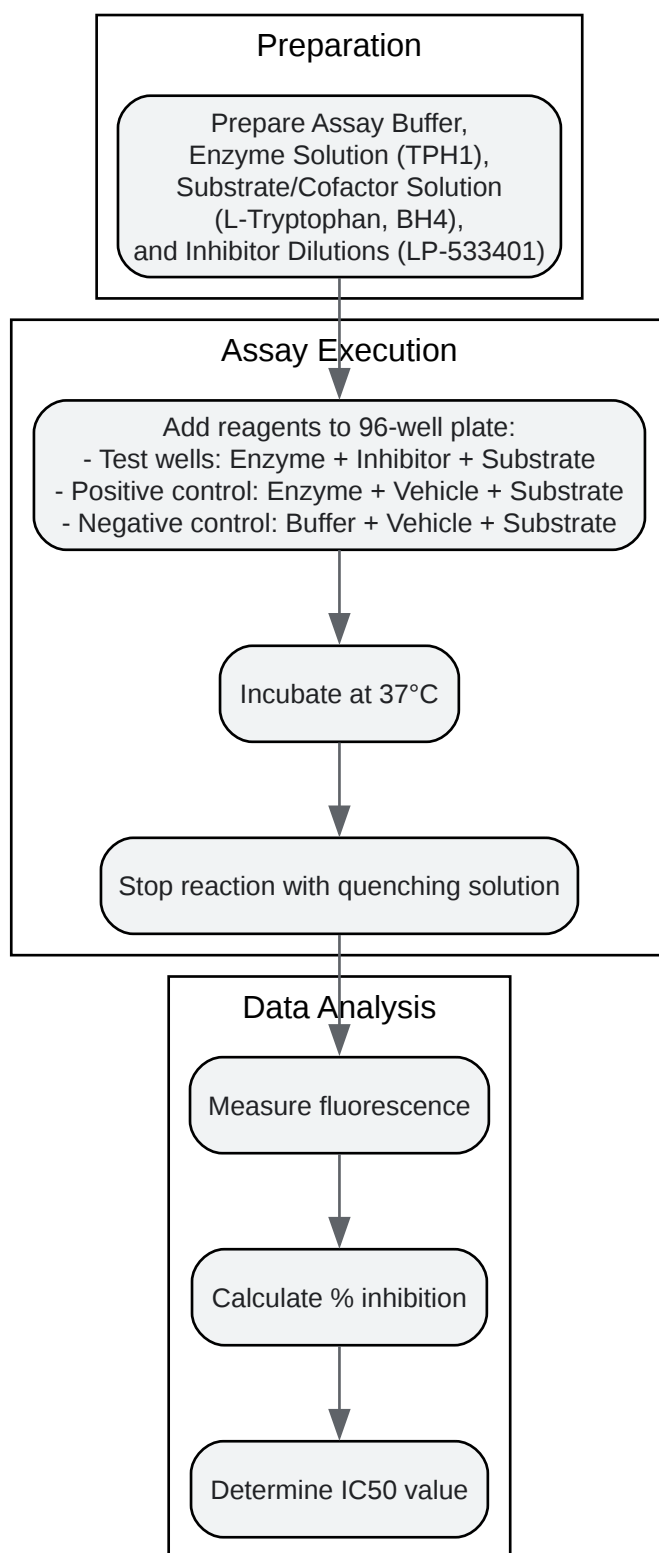
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Caption: TPH1-mediated serotonin synthesis and inhibition by **LP-533401**.

Kinetic Inhibition Profile

Kinetic studies have elucidated the specific manner in which **LP-533401** interacts with TPH1. The compound competes with L-tryptophan for binding to the active site of the enzyme. However, it binds to the enzyme-cofactor complex, making it an uncompetitive inhibitor with respect to BH₄.^[5]





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